molecular formula C15H18FNO3S2 B2542299 2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide CAS No. 2034541-26-7

2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide

Cat. No.: B2542299
CAS No.: 2034541-26-7
M. Wt: 343.43
InChI Key: ZMDVKEDNHIMJKI-UHFFFAOYSA-N
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Description

2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a synthetic organic compound that features a combination of fluorine, hydroxyl, thiophene, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to decreased cell viability and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3S2/c16-14-3-1-2-4-15(14)22(19,20)17-8-5-12(6-9-18)13-7-10-21-11-13/h1-4,7,10-12,17-18H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDVKEDNHIMJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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